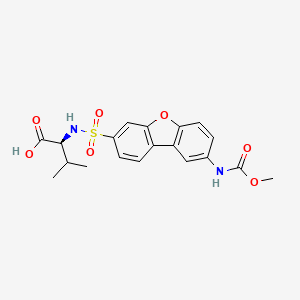![molecular formula C9H21N2O2+ B10826002 [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium is a quaternary ammonium compound with a complex structure that includes an ethoxy group, an oxo group, and a propylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxopropanoate and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide to facilitate the nucleophilic substitution.
Procedure: Ethyl 3-oxopropanoate is reacted with dimethylamine in an anhydrous solvent like ethanol. The mixture is heated to reflux, allowing the formation of the intermediate compound.
Quaternization: The intermediate is then quaternized using an alkylating agent such as ethyl iodide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates.
Purification: Employing techniques like distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which [(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium: vs. : The methoxy variant has different solubility and reactivity profiles.
This compound: vs. : The methyl variant shows different steric and electronic effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H21N2O2+ |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium |
InChI |
InChI=1S/C9H21N2O2/c1-5-11(3,4)10-8-7-9(12)13-6-2/h10H,5-8H2,1-4H3/q+1 |
Clave InChI |
FFDQFVOPLNEVBV-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C)NCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


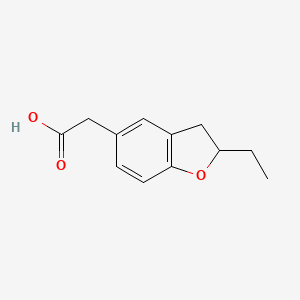

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![N-[4-[2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide](/img/structure/B10825953.png)
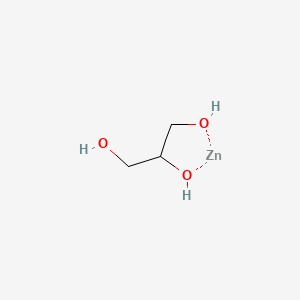
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
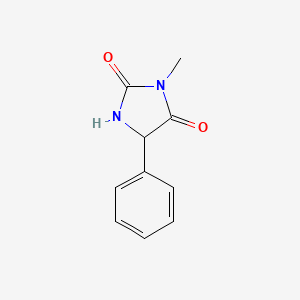
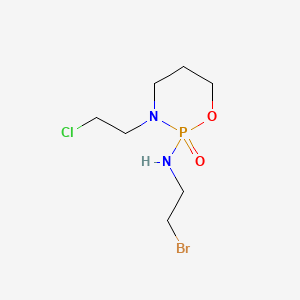
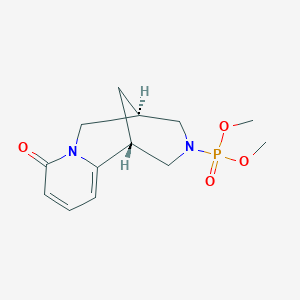
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
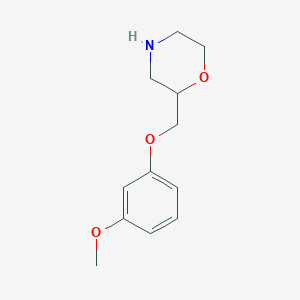
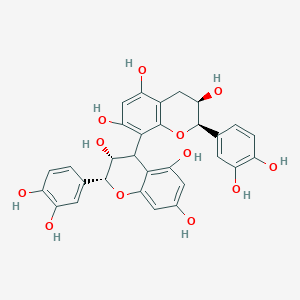
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)
